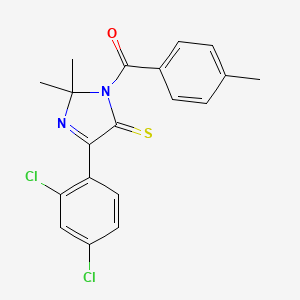![molecular formula C22H20Cl2N2OS B6516968 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-32-8](/img/structure/B6516968.png)
1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione” is a complex organic molecule. It contains a benzoyl group, a 2,4-dichlorophenyl group, and a diazaspiro undecene thione group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined experimentally .科学研究应用
DDC has been studied for its potential role in the treatment of a wide range of diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, DDC has been studied for its potential role in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用机制
The mechanism of action of DDC is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. DDC may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
DDC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce oxidative stress. In addition, DDC has been found to have neuroprotective effects, as well as to improve cognitive function and memory.
实验室实验的优点和局限性
DDC has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, it is toxic and should be handled with care.
未来方向
Future research into DDC could focus on further exploring its potential role in the treatment of a wide range of diseases, including cancer, inflammation, and neurological disorders. In addition, further research could explore the potential use of DDC in combination with other drugs or therapies. Additionally, further research into the mechanism of action of DDC could help to elucidate its biochemical and physiological effects. Finally, further research into the solubility of DDC could help to identify possible applications for its use in lab experiments.
合成方法
DDC can be synthesized by the reaction of diclofenac with thiourea in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by precipitation from the reaction mixture. The yield of the reaction is typically in the range of 90-95%.
安全和危害
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-16-10-11-17(18(24)14-16)19-21(28)26(20(27)15-8-4-3-5-9-15)22(25-19)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVONCRRAZNMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6516889.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B6516897.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516905.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516908.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516909.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516925.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516932.png)
![3-(3,5-dimethoxyphenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516933.png)
![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6516941.png)
![1-(4-fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516952.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516974.png)
![2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6516977.png)
![3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516979.png)
